![molecular formula C14H12O3 B5539914 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one is a chemical compound known for its unique structure and properties It belongs to the class of furochromen derivatives, which are characterized by a fused furan and chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5,6-trimethyl-2-hydroxybenzaldehyde with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired furochromen derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, ultimately triggering cell death.
Comparison with Similar Compounds
- 3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one
- 6-Ethyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
- 2,3,5,6-Tetramethyl-7H-furo[3,2-g]chromen-7-one
Comparison: 3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Biological Activity
3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one, also known as trioxsalen, is a compound belonging to the furocoumarin family. This class of compounds is known for its diverse biological activities, including photochemical properties that enable DNA cross-linking. The following sections detail the biological activity of this compound based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₂O₃
- CAS Number : 3902-71-4
- Molar Mass : 228.24 g/mol
Antimicrobial Activity
Research indicates that trioxsalen exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves the formation of DNA cross-links upon exposure to UV light, which inhibits microbial replication.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 100 |
Candida albicans | 20 | 100 |
Anti-inflammatory Effects
Trioxsalen has shown potential anti-inflammatory effects in various models. Studies involving murine models indicate that treatment with trioxsalen reduces inflammation markers significantly.
Trioxsalen acts as a photosensitizer. When activated by UVA light, it induces DNA cross-linking which is utilized in therapeutic applications for skin conditions such as vitiligo and psoriasis.
The primary mechanism of action for trioxsalen involves:
- DNA Intercalation : Trioxsalen intercalates into DNA strands.
- UV Activation : Upon exposure to UVA light, it forms covalent bonds with thymine bases in DNA.
- Cross-linking : This results in the formation of interstrand cross-links that block DNA replication and transcription.
Study on Leishmaniasis
A study investigated the efficacy of coumarin analogues, including trioxsalen, against Leishmania species. Molecular docking studies revealed that trioxsalen binds effectively to key enzymes involved in the parasite's metabolism.
- Binding Affinity : Strong binding was observed with specific amino acids at the enzyme's active site.
Protein Target | Binding Site Residues | Binding Energy (kcal/mol) |
---|---|---|
Trypanothione Reductase | Thr-51, Ser-14 | -8.5 |
Pyruvate Kinase | Thr-26 | -7.9 |
Properties
IUPAC Name |
3,5,6-trimethylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-7-6-16-12-5-13-11(4-10(7)12)8(2)9(3)14(15)17-13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNLKCBKRCSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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